N-(2-fluorophenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2-fluoroaniline with 2-methoxy-5-(propan-2-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
N-(2-FLUOROPHENYL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROPHENYL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
- N-(2-BROMOPHENYL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
- N-(2-IODOPHENYL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Uniqueness
N-(2-FLUOROPHENYL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C16H18FNO3S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H18FNO3S/c1-11(2)12-8-9-15(21-3)16(10-12)22(19,20)18-14-7-5-4-6-13(14)17/h4-11,18H,1-3H3 |
InChI Key |
ZJSOVOMINVFBMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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